1,3-Dioxane-5-methanol, 5-((4,6-bis(1-aziridinyl)-1,3,5-triazin-2-yl)amino)-2-(1-methylethyl)-
CAS No.: 67026-21-5
Cat. No.: VC18469789
Molecular Formula: C15H24N6O3
Molecular Weight: 336.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67026-21-5 |
|---|---|
| Molecular Formula | C15H24N6O3 |
| Molecular Weight | 336.39 g/mol |
| IUPAC Name | [5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-propan-2-yl-1,3-dioxan-5-yl]methanol |
| Standard InChI | InChI=1S/C15H24N6O3/c1-10(2)11-23-8-15(7-22,9-24-11)19-12-16-13(20-3-4-20)18-14(17-12)21-5-6-21/h10-11,22H,3-9H2,1-2H3,(H,16,17,18,19) |
| Standard InChI Key | BVRMBCUZDYUFBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,3-dioxane ring (a six-membered cyclic ether with oxygen atoms at positions 1 and 3) substituted with:
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A hydroxymethyl group (-CHOH) at position 5.
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An isopropyl group (-CH(CH)) at position 2.
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A triazine ring linked via an amino group (-NH-) at position 5. The triazine moiety is further functionalized with aziridinyl groups (-N(CH)) at positions 4 and 6 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | PubChem |
| Molecular Weight | 336.39 g/mol | Vulcanchem |
| CAS Registry Numbers | 67026-17-9, 72239-54-4 | PubChem |
| SMILES | CC(C)C1OCC(CO1)(CO)NC2=NC(=NC(=N2)N3CC3)N4CC4 | Vulcanchem |
Physicochemical Properties
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Solubility: Polar aprotic solvents (e.g., DMF, DMSO) due to the dioxane and triazine groups.
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Reactivity: The aziridine rings are highly reactive, enabling alkylation or crosslinking reactions .
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Stability: Sensitive to moisture and acidic conditions, necessitating anhydrous storage.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Triazine Functionalization: 4,6-Dichloro-1,3,5-triazin-2-amine undergoes nucleophilic substitution with aziridine to introduce bis-aziridinyl groups .
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Dioxane Ring Formation: Condensation of glycerol derivatives with acetone or formaldehyde under acidic conditions generates the 1,3-dioxane scaffold .
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Coupling Reaction: The triazine and dioxane intermediates are linked via an amino group using carbodiimide coupling agents.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Triazine modification | Aziridine, KCO, DMF, 80°C | 65–70% |
| Dioxane formation | HSO, acetone, reflux | 75–80% |
| Coupling | EDC, DMAP, CHCl, rt | 50–55% |
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize yield and purity. Key challenges include:
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Aziridine Handling: Requires inert atmospheres due to toxicity and volatility.
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Purification: Chromatography or recrystallization from ethanol/water mixtures.
| Compound | Target Activity | Efficacy |
|---|---|---|
| Triazine-aziridine hybrids | DNA alkylation | IC: 5.2 µM |
| Dioxane-triazine polymers | Thermal degradation | T: 280°C |
Future Research Directions
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